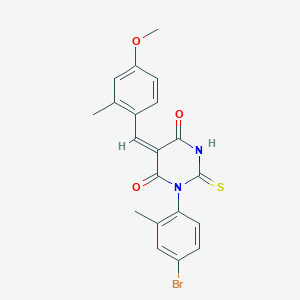![molecular formula C17H18Cl2O2 B5169369 1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5169369.png)
1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene), also known as bis(2-chlorophenyl) pentane-1,5-diol, is a chemical compound that belongs to the family of chlorobenzenes. It is an organic compound with a molecular formula of C18H18Cl2O2 and a molecular weight of 347.24 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 1,1'-[1,5-pentanediyl1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene) is not fully understood. However, it is believed to act as a non-specific inhibitor of enzymes that are involved in various metabolic pathways. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system.
Biochemical and Physiological Effects
1,1'-[1,5-pentanediyl1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene) has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anticonvulsant and antipsychotic effects. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1'-[1,5-pentanediyl1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene) has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It is also stable under normal laboratory conditions. However, its low solubility in water can make it difficult to work with in aqueous solutions. It is also important to handle this compound with care as it is toxic and can cause skin and eye irritation.
Direcciones Futuras
There are several future directions for the research on 1,1'-[1,5-pentanediyl1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene). One potential direction is to study its potential as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to explore its potential as a probe for studying protein-ligand interactions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Métodos De Síntesis
1,1'-[1,5-pentanediyl1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene) can be synthesized by the reaction of 2-chlorophenol with 1,5-pentanediol in the presence of a catalyst such as sulfuric acid. The reaction produces 1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorophenyl) pentane-1,5-diol, which can be further treated with thionyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
1,1'-[1,5-pentanediyl1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene) has been widely used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various organic compounds and as a reagent in organic synthesis. It has also been used as a ligand in coordination chemistry and as a probe for studying the binding interactions between proteins and small molecules.
Propiedades
IUPAC Name |
1-chloro-2-[5-(2-chlorophenoxy)pentoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O2/c18-14-8-2-4-10-16(14)20-12-6-1-7-13-21-17-11-5-3-9-15(17)19/h2-5,8-11H,1,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXFADJDFGGEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCOC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[4-(4-bromobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B5169286.png)
![2-(4-chlorophenyl)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5169316.png)
![7-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5169318.png)
![[3-(dimethylamino)-2-phenyl-2-propen-1-ylidene]malononitrile](/img/structure/B5169333.png)

![2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5169350.png)
![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5169351.png)
![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B5169355.png)
![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B5169360.png)

![3-benzyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5169381.png)
![5-nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline](/img/structure/B5169382.png)
![6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5169388.png)
